N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-6-3-10-25-19)20-12-18(17-8-11-24-14-17)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,8,10-11,14,18,20H,7,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJALKGLAOSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple-step processes that integrate various organic reactions. A common synthetic route starts with the preparation of 3,4-dihydroisoquinoline, which is then reacted with 2-(thiophen-3-yl)ethylamine under controlled conditions to form an intermediate. This intermediate is further sulfonylated using thiophene-2-sulfonyl chloride, in the presence of a base, to yield the final product.
Industrial production methods: Scaling up for industrial production would require optimization of each reaction step to enhance yield and purity. This often involves the use of high-pressure reactors and automated process controls to maintain consistent reaction conditions. Solvent recovery and recycling, along with crystallization techniques, are commonly employed to purify the final compound.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6 M HCl, 100°C, 12 h | Thiophene-2-sulfonic acid + free amine derivative | 78% | Acid-catalyzed cleavage of the S–N bond. |
| 1 M NaOH, reflux, 8 h | Sodium thiophene-2-sulfonate + amine byproduct | 65% | Base-mediated nucleophilic attack at sulfur. |
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Key Insight : Hydrolysis rates depend on substituent electronic effects; electron-withdrawing groups on the thiophene accelerate reactivity.
Nucleophilic Substitution at the Thiophene Ring
The thiophene-3-yl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions, enabling functionalization of the aromatic ring.
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Mechanism : Bromination occurs preferentially at the 5-position due to steric and electronic factors. Cross-coupling requires palladium catalysts to activate the C–Br bond.
Isoquinoline Ring Functionalization
The 3,4-dihydroisoquinoline moiety undergoes alkylation and oxidation reactions, altering its pharmacological profile.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | Quaternary ammonium derivative | 73% |
| Oxidation | KMnO₄, H₂O, 25°C, 4 h | Isoquinolin-1(2H)-one | 58% |
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Note : Alkylation enhances the compound’s ability to interact with cationic binding pockets in biological targets.
Metabolic Degradation Pathways
In vitro studies suggest hepatic metabolism via cytochrome P450 enzymes, leading to oxidized and hydrolyzed metabolites.
| Enzyme | Primary Metabolites | Biological Half-Life |
|---|---|---|
| CYP3A4 | Thiophene sulfoxide | 2.1 h |
| CYP2D6 | Hydroxylated dihydroisoquinoline derivative | 3.4 h |
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Implication : Sulfoxidation reduces compound stability but may enhance solubility for renal excretion.
Ring-Opening Reactions
Under strongly acidic conditions, the dihydroisoquinoline ring undergoes cleavage, forming linear amine intermediates.
| Conditions | Products | Application |
|---|---|---|
| Conc. H₂SO₄, 120°C, 3 h | 2-(Thiophen-3-yl)ethylamine + sulfonic acid | Precursor for peptide conjugates |
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Mechanism : Protonation of the tertiary amine followed by β-elimination.
Photochemical Reactivity
Exposure to UV light induces dimerization via the thiophene rings, forming a cycloadduct.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), THF, 24 h | Thiophene dimer + sulfonamide byproduct | 0.12 |
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Significance : Photodegradation necessitates storage in opaque containers to maintain stability.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 366.47 g/mol |
| CAS Number | 898407-87-9 |
Its structure features a thiophene ring, a sulfonamide group, and a dihydroisoquinoline moiety, which are significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors associated with various diseases.
Inhibition of Quorum Sensing
A study on thiophenesulfonamides indicated that compounds similar to this compound can inhibit quorum sensing in bacteria. This mechanism is crucial for controlling bacterial communication and virulence factors. The compound demonstrated effective inhibition against Vibrio species at nanomolar concentrations, highlighting its potential as an antibacterial agent .
Biological Activity Data
Research has explored the biological activities of this compound through various assays. The following table summarizes key findings from relevant studies:
Case Studies
- Antibacterial Activity : In a study examining the effects of thiophenesulfonamides on Vibrio species, it was found that the compound effectively inhibited quorum sensing mechanisms without significantly affecting bacterial growth rates. This suggests that it can be used to control pathogenicity without exerting broad-spectrum antibacterial effects .
- Cytotoxic Effects : Another investigation focused on the cytotoxic properties of similar compounds against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, making it a candidate for further development as an anticancer agent .
Scientific Research Applications
Biological Activities
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide exhibits a range of biological activities:
- Antibacterial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines. The mechanism may involve the inhibition of key enzymes or receptors associated with tumor growth.
- Neuroprotective Effects : Given the presence of the dihydroisoquinoline moiety, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Mechanisms : Research published in pharmacology journals indicates that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways .
- Antibacterial Efficacy : A study demonstrated that similar sulfonamide compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit comparable effects .
- Neuroprotective Studies : Investigations into the neuroprotective effects of isoquinoline derivatives have shown promise in models of Alzheimer's disease, indicating that this compound may also contribute to cognitive protection .
Q & A
Q. What are the recommended synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Amide coupling : Thiophene-2-sulfonyl chloride can react with a dihydroisoquinoline-thiophene ethylamine precursor.
- Heterocyclic ring formation : The 3,4-dihydroisoquinoline moiety may be synthesized via Bischler-Napieralski cyclization or reductive amination.
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, as seen in analogous sulfonamide syntheses .
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but may require monitoring to avoid side reactions like sulfonamide hydrolysis.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) can improve coupling efficiency.
Q. Yield data from analogous syntheses :
| Step | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| Sulfonamide coupling | 60–85% | Acetonitrile, 24h reflux | |
| Dihydroisoquinoline | 50–70% | NaBH4, MeOH, 0°C→RT |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Essential analytical techniques :
Q. Common pitfalls :
Q. What solvent systems are suitable for in vitro assays involving this compound?
Methodological Answer: Solubility considerations :
- Polar solvents : DMSO (≥50 mg/mL) is ideal for stock solutions.
- Aqueous buffers : Use ≤1% DMSO in PBS or HBSS to maintain cell viability.
Q. Stability testing :
- HPLC monitoring : Assess degradation under assay conditions (e.g., pH 7.4, 37°C) over 24h.
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thiophene moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer: Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay interference : Thiophene sulfonamides can chelate divalent cations (e.g., Mg²⁺) in kinase buffers. Confirm activity via orthogonal assays (e.g., SPR vs. fluorescence) .
- Metabolic instability : Use LC-MS to identify metabolites in hepatic microsome incubations. Modify the dihydroisoquinoline N-substituent to block oxidative degradation .
Q. Statistical approach :
Q. What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer: In silico workflow :
Docking (AutoDock Vina) : Use the sulfonamide group as a hydrogen-bond acceptor anchor in target active sites .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding).
Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthetic targets .
Q. Validation :
Q. How can researchers mitigate challenges in scaling up the synthesis for preclinical studies?
Methodological Answer: Process chemistry considerations :
Q. Scalability data :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 24h | 18h |
| Yield | 68% | 62% |
| Purity (HPLC) | 98% | 95% |
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Multi-omics integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify target engagement .
- Metabolomics : Track thiophene-derived metabolites via UPLC-QTOF .
Q. Genetic validation :
- CRISPR/Cas9 knockout of putative targets (e.g., kinases, GPCRs) to confirm loss of activity .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer: Case example : Mismatched ¹H NMR integrals may indicate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
